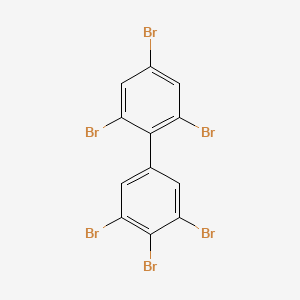
1,1'-Biphenyl, 2,3',4,4',5',6-hexabromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- is a polybrominated biphenyl compound with the molecular formula C12H4Br6. It is a persistent organic pollutant known for its high bioaccumulation and environmental persistence. This compound is primarily used as a flame retardant in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an excess of bromine to achieve the desired level of bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous bromination in reactors with efficient mixing and temperature control. The product is then purified through crystallization or distillation to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions
Major Products: The major products formed from these reactions include various brominated biphenyl derivatives, which can be further utilized in different applications .
Scientific Research Applications
1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- has several scientific research applications:
Chemistry: Used as a model compound in studies of halogenated biphenyls and their environmental impact.
Biology: Investigated for its effects on biological systems, including its bioaccumulation and toxicity.
Medicine: Explored for potential therapeutic applications, although its toxicity limits its use.
Industry: Widely used as a flame retardant in plastics, textiles, and electronic equipment .
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- involves its interaction with cellular components, leading to disruption of normal cellular functions. It primarily targets the endocrine system, causing hormonal imbalances. The compound can also induce oxidative stress, leading to cellular damage and apoptosis .
Comparison with Similar Compounds
2,2’,4,4’,5,5’-Hexabromobiphenyl: Another polybrominated biphenyl with similar properties and applications.
2,2’,3,4,5,6-Hexabromobiphenyl: A structurally related compound with different bromination patterns .
Uniqueness: 1,1’-Biphenyl, 2,3’,4,4’,5’,6-hexabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high degree of bromination makes it particularly effective as a flame retardant, but also contributes to its persistence and bioaccumulation in the environment .
Properties
CAS No. |
84303-48-0 |
|---|---|
Molecular Formula |
C12H4Br6 |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
1,2,3-tribromo-5-(2,4,6-tribromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-6-3-7(14)11(8(15)4-6)5-1-9(16)12(18)10(17)2-5/h1-4H |
InChI Key |
QYJUWEAWGVJUJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)C2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















